![molecular formula C21H24N4O5S B2518592 N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 946307-93-3](/img/structure/B2518592.png)
N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
A study reported the synthesis of erythrinanes through Mn(III)/Cu(II)-mediated oxidative radical cyclization involving similar compounds. This process highlights the utility of specific structural motifs for synthesizing complex heterocyclic frameworks, which are significant in medicinal chemistry (Chikaoka et al., 2003).
Biological Activity
Antimicrobial and Anti-Inflammatory Agents
Research into derivatives of similar structures has shown promising anti-inflammatory and analgesic activities. These studies emphasize the therapeutic potential of such compounds in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Heterocyclic Derivatives Synthesis
Thieno[2,3-d]pyrimidines Synthesis
Investigations into the synthesis of thieno[2,3-d]pyrimidines from compounds bearing similar functional groups have been documented. These compounds have significant pharmaceutical applications, showcasing the diverse chemical reactivity and potential pharmacological benefits of such molecules (Davoodnia et al., 2009).
Nanoparticle Formation
Nanocrystalline Particles Synthesis
The synthesis and characterization of nanocrystalline particles from pyrimidine derivatives, akin to the compound , have been explored. This research indicates the potential for novel applications in material science and nanotechnology, demonstrating the versatility of these chemical structures in forming functional nanomaterials (Vyas et al., 2011).
Dual Inhibitory Activity
Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study on thieno[2,3-d]pyrimidines, closely related to the compound of interest, demonstrated dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. These findings suggest a potential for the development of antitumor agents, highlighting the compound's relevance in cancer research (Gangjee et al., 2009).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-6-12-10-22-19-17(20(27)25(3)21(28)24(19)2)18(12)31-11-16(26)23-13-7-8-14(29-4)15(9-13)30-5/h7-10H,6,11H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQFDWGKOIWYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide |
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